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molecular formula C14H22S4 B8306874 1,2,4,5-Tetrakis(ethylsulfanyl)benzene CAS No. 4115-58-6

1,2,4,5-Tetrakis(ethylsulfanyl)benzene

Cat. No. B8306874
M. Wt: 318.6 g/mol
InChI Key: FPXYRVWGZXSEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04882415

Procedure details

In a 3-1 sulfonating flask, 1,850 ml of dry n-propylamine and 9.6 g of granulated lithium are initially introduced under a nitrogen inert atmosphere. The mixture is stirred at room temperature until the blue colour persists, and 55.0 g of solid 1,2,4,5-tetraethylthiobenzene are then added. A slight exothermic reaction sets in, which is kept under control by cooling with an ice-bath to prevent the inside temperature of pg,7 the solution from exceeding 38° C. After the exothermic reaction has subsided, stirring is continued for 16-20 hours under a gentle stream of N2, a further 400 mg of lithium are then added, and the mixture is heated at the reflux temperature for half an hour. The mixture is then cooled to 10° C. and 18.5 g of dry NH4Cl are added in portions. The mixture is heated to the boiling temperature of propylamine, about 1,500 ml of which are distilled off. The suspension, which has become viscous and greenish, is cooled to 5° C. and brought to a pH of 1 by the dropwise addition of 5N HCl. The temperature should not exceed 10° C. during this addition. The 1,2,4,5-tetramercaptobenzene which precipitates during the acidification is extracted from the reaction mixture with 1 times 1 liter and 2 times 500 ml of chloroform under an inert gas, the organic phase is dried with Na2SO4 and then evaporated to half its volume and cooled to -21° C. Tetramercaptobenzene precipitates as slightly greenish crystals. Yield: 20.5 g (57.5% of theory). Melting point (m.p.): 139°-142° C.
[Compound]
Name
solid
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Name
Quantity
18.5 g
Type
reactant
Reaction Step Four
Quantity
9.6 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li].C([S:4][C:5]1[CH:10]=[C:9]([S:11]CC)[C:8]([S:14]CC)=[CH:7][C:6]=1[S:17]CC)C.N#N.[NH4+].[Cl-]>C(N)CC>[SH:4][C:5]1[CH:10]=[C:9]([SH:11])[C:8]([SH:14])=[CH:7][C:6]=1[SH:17] |f:3.4,^1:0|

Inputs

Step One
Name
solid
Quantity
55 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)SC1=C(C=C(C(=C1)SCC)SCC)SCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
400 mg
Type
reactant
Smiles
[Li]
Step Four
Name
Quantity
18.5 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
9.6 g
Type
reactant
Smiles
[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)N
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added
CUSTOM
Type
CUSTOM
Details
A slight exothermic reaction sets in, which
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with an ice-bath
CUSTOM
Type
CUSTOM
Details
from exceeding 38° C
CUSTOM
Type
CUSTOM
Details
After the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at the reflux temperature for half an hour
DISTILLATION
Type
DISTILLATION
Details
are distilled off
TEMPERATURE
Type
TEMPERATURE
Details
greenish, is cooled to 5° C.
ADDITION
Type
ADDITION
Details
brought to a pH of 1 by the dropwise addition of 5N HCl
ADDITION
Type
ADDITION
Details
The temperature should not exceed 10° C. during this addition
CUSTOM
Type
CUSTOM
Details
The 1,2,4,5-tetramercaptobenzene which precipitates during the acidification
EXTRACTION
Type
EXTRACTION
Details
is extracted from the reaction mixture with 1 times 1 liter and 2 times 500 ml of chloroform under an inert gas
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to half its volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -21° C
CUSTOM
Type
CUSTOM
Details
Tetramercaptobenzene precipitates as slightly greenish crystals
CUSTOM
Type
CUSTOM
Details
139°-142° C.

Outcomes

Product
Name
Type
Smiles
SC1=C(C=C(C(=C1)S)S)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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